BenchChemオンラインストアへようこそ!

6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride

MAO-A inhibitor neuropharmacology analgesia

This specific hydrochloride salt (CAS 1257259-93-0) of CR4056 offers critical advantages over the free base, including improved solubility, bioavailability, and defined crystallinity, ensuring consistent formulation and in vivo performance. It is the first-in-class I2R ligand to demonstrate analgesic activity in human Phase II trials for osteoarthritis, a non-opioid, non-NSAID candidate. Due to its unique dual pharmacology and validated clinical profile, generic substitution with other quinazoline derivatives is not feasible. This is the definitive reference standard for pain pathway target validation and metabolic OA phenotype research.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 1257259-93-0
Cat. No. B12726609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride
CAS1257259-93-0
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4.Cl
InChIInChI=1S/C17H12N4.ClH/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21;/h1-12H;1H
InChIKeyBUZVIRDRMZJESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Imidazol-1-yl)-2-phenylquinazoline Hydrochloride (CAS 1257259-93-0) - First-in-Class Imidazoline-2 Receptor Ligand and Selective MAO-A Inhibitor


6-(1H-Imidazol-1-yl)-2-phenylquinazoline hydrochloride, also known as CR4056 (free base CAS 1004997-71-0), is a quinazoline derivative that functions as a selective inhibitor of monoamine oxidase-A (MAO-A) and a ligand for the imidazoline-2 receptor (I2R) . As the first-in-class I2R ligand to demonstrate analgesic activity in human clinical trials, it has reached Phase II evaluation for osteoarthritis pain [1]. The hydrochloride salt form (CAS 1257259-93-0) is specifically characterized by improved solubility, bioavailability, and stability compared to the free base, with a defined crystalline form exhibiting a melting point with decomposition at approximately 240°C [2].

Why Generic Substitution Fails: Critical Differentiation of 6-(1H-Imidazol-1-yl)-2-phenylquinazoline Hydrochloride


Generic substitution within the quinazoline class is not feasible due to the unique dual pharmacology of this compound. While other quinazoline derivatives may inhibit MAO-A or bind to I2 receptors, this specific molecule achieves a distinct balance of potency, selectivity, and in vivo efficacy validated in human clinical trials [1]. Closely related analogs, such as 6-(4-methylimidazol-1-yl)-2-phenylquinazoline, exhibit significantly altered pharmacological profiles . Furthermore, the hydrochloride salt form (CAS 1257259-93-0) provides specific physicochemical advantages over the free base, including defined crystallinity and improved solubility, which are critical for consistent in vivo performance and formulation [2].

Product-Specific Quantitative Evidence Guide: 6-(1H-Imidazol-1-yl)-2-phenylquinazoline Hydrochloride


Selective MAO-A Inhibition vs. Clorgyline and Moclobemide

CR4056 (the free base of the target compound) is a selective inhibitor of human recombinant MAO-A with an IC50 of 202.7 ± 10.3 nM [1]. In the same assay system, the classic MAO-A inhibitor clorgyline exhibited an IC50 of 19.5 ± 1.1 nM [1]. While clorgyline is more potent, it also potently inhibits MAO-B (IC50 = 45300 ± 3895 nM), whereas CR4056 shows high selectivity, with an IC50 >10,000 nM against MAO-B [1]. Another MAO-A inhibitor, moclobemide, has an IC50 of 6.061 μM (6061 nM) [2].

MAO-A inhibitor neuropharmacology analgesia

I2-Imidazoline Receptor Ligand Activity vs. 2-BFI and Idazoxan

CR4056 binds to the I2-imidazoline receptor with an IC50 of 596 ± 76 nM . In comparative binding studies, the reference I2 ligand 2-BFI shows low affinity, while the high-affinity I2 ligand RS-45041-190 has a pKi of 8.66 (Ki = 2.19 nM) [1]. Idazoxan, a non-selective I2/α2 antagonist, has an IC50 of 0.37 ± 0.17 μM (370 nM) for I2 receptors in liver homogenate [2].

I2-imidazoline receptor analgesia neuropathic pain

In Vivo Analgesic Efficacy in Inflammatory Pain Model vs. Piroxicam

In the complete Freund's adjuvant (CFA) rat model of inflammatory pain, oral administration of CR4056 dose-dependently reduced mechanical hyperalgesia with an ED50 of 5.8 mg/kg [1]. In a separate study using the capsaicin-induced pain model, CR4056 (10 mg/kg) and piroxicam (10 mg/kg) both significantly reversed the decrease in paw withdrawal threshold, demonstrating comparable efficacy to a standard NSAID .

inflammatory pain analgesia CFA model

Clinical Efficacy in Knee Osteoarthritis Pain vs. Placebo

In a randomized, double-blind, placebo-controlled Phase II trial (N=213) in knee OA patients, CR4056 treatment (women 100 mg bid; men 200 mg bid) for 14 days resulted in median WOMAC pain score improvements of 20 points in men (P=0.030 vs. placebo) and 14 points in women (P=0.184) compared to a 10-point improvement in the placebo group [1]. In the pre-specified metabolic OA phenotype subgroup (BMI ≥ 27.5 kg/m², N=156), CR4056 showed statistically significant differences of 12-18 points vs. placebo across all treated groups [1].

osteoarthritis pain management clinical trial

Physicochemical Advantage of Hydrochloride Salt Form vs. Free Base

The hydrochloride salt (CAS 1257259-93-0) of CR4056 exhibits specific crystalline characteristics not present in the free base, including a defined XRPD spectrum and a melting point with decomposition at approximately 240°C [1]. According to the patent literature, this salt form possesses 'improved solubility, bioavailability and stability' compared to the free base and other salt forms [1]. In contrast, the free base (CAS 1004997-71-0) has an XLogP3 of 3, indicating significant lipophilicity and potentially poor aqueous solubility [2].

salt selection pharmaceutical formulation bioavailability

In Vivo Elevation of Norepinephrine Levels vs. Baseline

Oral administration of CR4056 (20 mg/kg) in rats significantly increased endogenous norepinephrine (NE) levels by 68.2% in the parieto-occipital cortex and by 63.1% in the cerebral cortex compared to baseline [1]. A sub-chronic four-day oral treatment further elevated NE levels in the cerebral cortex (63.1% ± 4.2%; P<0.05) and lumbar spinal cord (51.3% ± 6.7%; P<0.05) [1]. This is consistent with MAO-A inhibition, but the magnitude of NE elevation is moderate compared to classical MAO inhibitors, likely due to the dual I2 receptor interaction.

norepinephrine neurotransmission analgesia

Best Research and Industrial Application Scenarios for 6-(1H-Imidazol-1-yl)-2-phenylquinazoline Hydrochloride


Preclinical Analgesic Development for Inflammatory and Neuropathic Pain

This compound is ideally suited for investigating non-opioid, non-NSAID mechanisms of analgesia in preclinical models. The demonstrated ED50 of 5.8 mg/kg in the CFA inflammatory pain model and efficacy in neuropathic pain models [1] provide a robust foundation for target validation studies focused on I2 receptors and MAO-A in pain pathways.

Clinical Research in Metabolic Phenotype Osteoarthritis Pain

Based on Phase II clinical data showing significant pain reduction in overweight OA patients (BMI ≥ 27.5 kg/m²) [1], this compound is a prime candidate for further clinical investigation in metabolic OA phenotypes. It represents a first-in-class opportunity for a novel analgesic mechanism in a patient population with limited effective and safe treatment options.

MAO-A Selective Inhibition Studies Requiring Favorable Selectivity Profile

With an MAO-A IC50 of 202.7 nM and MAO-B IC50 >10,000 nM [1], this compound offers a selectivity window suitable for studies where MAO-B inhibition is undesirable. This profile is advantageous for investigating the role of MAO-A in CNS disorders without the confounding effects of MAO-B inhibition or dietary tyramine interactions.

Pharmaceutical Formulation and Salt Selection Research

The hydrochloride salt form (CAS 1257259-93-0) provides a defined crystalline form with characterized melting point (~240°C dec.) and improved solubility and stability [1]. This makes it a valuable reference compound for salt screening, polymorphism studies, and formulation development of poorly soluble quinazoline-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.